molecular formula C15H16N2O6 B11076663 1',2,2-trimethyl-6'-nitro-1',4'-dihydro-2'H-spiro[1,3-dioxane-5,3'-quinoline]-4,6-dione

1',2,2-trimethyl-6'-nitro-1',4'-dihydro-2'H-spiro[1,3-dioxane-5,3'-quinoline]-4,6-dione

Cat. No.: B11076663
M. Wt: 320.30 g/mol
InChI Key: AGIMRDMQFFHXKI-UHFFFAOYSA-N
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Description

1’,2,2-trimethyl-6’-nitro-1’,4’-dihydro-2’H-spiro[1,3-dioxane-5,3’-quinoline]-4,6-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its spiro structure, which involves a dioxane ring fused with a quinoline moiety. The presence of nitro and methyl groups further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2,2-trimethyl-6’-nitro-1’,4’-dihydro-2’H-spiro[1,3-dioxane-5,3’-quinoline]-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spiro structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1’,2,2-trimethyl-6’-nitro-1’,4’-dihydro-2’H-spiro[1,3-dioxane-5,3’-quinoline]-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1’,2,2-trimethyl-6’-nitro-1’,4’-dihydro-2’H-spiro[1,3-dioxane-5,3’-quinoline]-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’,2,2-trimethyl-6’-nitro-1’,4’-dihydro-2’H-spiro[1,3-dioxane-5,3’-quinoline]-4,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The spiro structure may also play a role in its binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Known for its photochromic properties.

    1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]: Used in optical data storage applications.

    1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]: Exhibits photo-responsive behavior.

Uniqueness

1’,2,2-trimethyl-6’-nitro-1’,4’-dihydro-2’H-spiro[1,3-dioxane-5,3’-quinoline]-4,6-dione is unique due to its specific spiro structure and the combination of nitro and methyl groups

Properties

Molecular Formula

C15H16N2O6

Molecular Weight

320.30 g/mol

IUPAC Name

1',2,2-trimethyl-6'-nitrospiro[1,3-dioxane-5,3'-2,4-dihydroquinoline]-4,6-dione

InChI

InChI=1S/C15H16N2O6/c1-14(2)22-12(18)15(13(19)23-14)7-9-6-10(17(20)21)4-5-11(9)16(3)8-15/h4-6H,7-8H2,1-3H3

InChI Key

AGIMRDMQFFHXKI-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N(C2)C)C(=O)O1)C

Origin of Product

United States

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